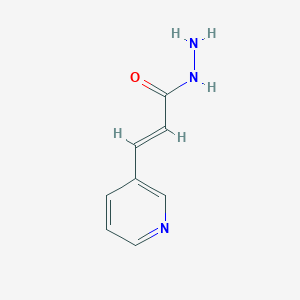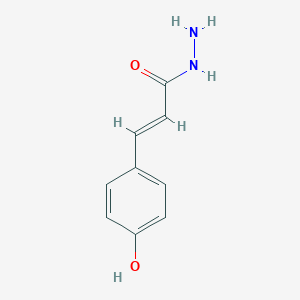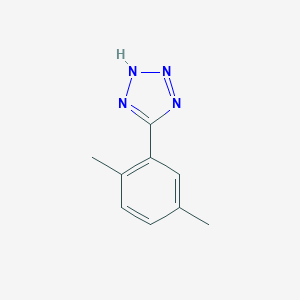![molecular formula C15H16N2O4S B296046 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B296046.png)
2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (DTTCA) is a synthetic compound that has been the subject of extensive scientific research. This compound has been found to have a wide range of potential applications in various fields, including medicine, chemistry, and biology. In
作用機序
The mechanism of action of 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. In addition, 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. In addition, 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has been found to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics. In vivo studies have shown that 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has neuroprotective effects and can reduce oxidative stress in animal models of neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is its potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. In addition, 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has been found to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics. However, one of the main limitations of 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid. One of the most promising directions is the development of new drugs based on 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid. 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has been found to have potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. In addition, 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has been found to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics. Another future direction is the study of the mechanism of action of 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid. The exact mechanism of action of 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is not fully understood, and further research is needed to elucidate this mechanism. Finally, future research could focus on improving the solubility of 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid in water, which would make it easier to use in certain experiments.
合成法
The synthesis of 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid involves a multi-step process that includes the reaction of 2,5-dimethyl-1,3-thiazolidine-4-carboxylic acid with phthalic anhydride to form the intermediate 2-(phthalimido)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid. This intermediate is then reacted with formaldehyde to form the final product, 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid. The overall yield of this synthesis method is around 50%.
科学的研究の応用
2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has been found to have a wide range of potential applications in various fields of scientific research. One of the most promising applications of 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is in the field of medicine. 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has been found to have potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. In addition, 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has been found to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics.
特性
分子式 |
C15H16N2O4S |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
2-[(1,3-dioxoisoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C15H16N2O4S/c1-15(2)11(14(20)21)16-10(22-15)7-17-12(18)8-5-3-4-6-9(8)13(17)19/h3-6,10-11,16H,7H2,1-2H3,(H,20,21) |
InChIキー |
IWTQYSIKQIVUJY-UHFFFAOYSA-N |
SMILES |
CC1(C(NC(S1)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)O)C |
正規SMILES |
CC1(C(NC(S1)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)

![Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one](/img/structure/B295967.png)


![4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one](/img/structure/B295977.png)

![2-Phenyl-1-oxaspiro[2.7]decan-4-one](/img/structure/B295979.png)
![4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole](/img/structure/B295982.png)
![1-[(6-Chlorohexyl)oxy]-4-methoxybenzene](/img/structure/B295983.png)
![1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene](/img/structure/B295985.png)
![2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline](/img/structure/B295986.png)
![[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile](/img/structure/B295988.png)